Lipophilicity (LogP) as a Critical Selector: 4-(3-(Dimethylamino)propoxy)benzoic Acid vs. 3-Amino-2-[3-(dimethylamino)propoxy]benzoic Acid
The computed LogP for 4-(3-(dimethylamino)propoxy)benzoic acid is 1.71530 [1]. This is in stark contrast to a structurally related analog, 3-amino-2-[3-(dimethylamino)propoxy]benzoic acid, which has a computed XLogP3-AA value of -1.1 [2]. This difference of approximately 2.8 log units indicates that the target compound is significantly more lipophilic. This property directly impacts its partitioning behavior in organic synthesis and its potential for passive diffusion across biological membranes.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.71530 |
| Comparator Or Baseline | 3-amino-2-[3-(dimethylamino)propoxy]benzoic acid (PubChem CID 112579794), XLogP3-AA = -1.1 |
| Quantified Difference | ΔLogP ≈ 2.8 |
| Conditions | Computed physicochemical property; Target compound LogP from Chemsrc, comparator XLogP3-AA from PubChem (2021.05.07 release). |
Why This Matters
Procurement decisions for synthetic intermediates or early-stage drug discovery reagents must consider lipophilicity, as it governs solubility in organic phases and correlates with membrane permeability, thereby dictating suitability for specific reaction conditions or biological assays.
- [1] Chemsrc. 4-[3-(N,N-dimethylamino)-1-propyloxy]benzoic acid. CAS 190660-99-2. https://m.chemsrc.com/amp/cas/190660-99-2_1290955.html View Source
- [2] PubChem. 3-Amino-2-[3-(dimethylamino)propoxy]benzoic acid. PubChem CID 112579794. https://pubchem.ncbi.nlm.nih.gov/compound/3-Amino-2-_3-_dimethylamino_propoxy_benzoic-acid View Source
